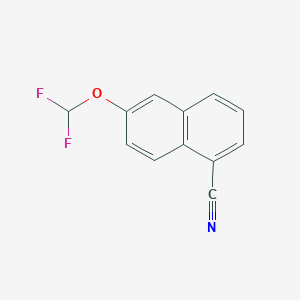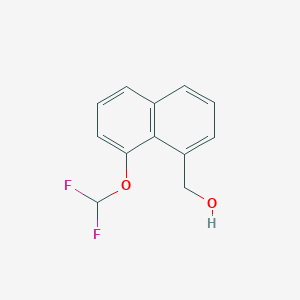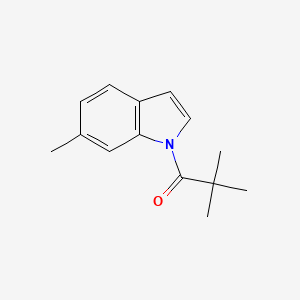
1-Cyano-6-(difluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-6-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F2NO It is a derivative of naphthalene, where a cyano group and a difluoromethoxy group are substituted at the 1 and 6 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-6-(difluoromethoxy)naphthalene typically involves the introduction of the cyano and difluoromethoxy groups onto the naphthalene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable naphthalene derivative undergoes substitution with a cyano group and a difluoromethoxy group under specific reaction conditions. For example, the reaction may involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyano-6-(difluoromethoxy)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalene derivatives
Applications De Recherche Scientifique
1-Cyano-6-(difluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyano-6-(difluoromethoxy)naphthalene involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the difluoromethoxy group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and result in specific biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyano-2-(difluoromethoxy)naphthalene
- 1-Cyano-4-(difluoromethoxy)naphthalene
- 1-Cyano-6-(trifluoromethoxy)naphthalene
Uniqueness
1-Cyano-6-(difluoromethoxy)naphthalene is unique due to the specific positioning of the cyano and difluoromethoxy groups on the naphthalene ring. This unique substitution pattern can result in distinct chemical and physical properties, such as altered reactivity and binding characteristics, compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H7F2NO |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
6-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-10-4-5-11-8(6-10)2-1-3-9(11)7-15/h1-6,12H |
Clé InChI |
WBUMCBPUKABBCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11885996.png)







![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)




